N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXUHMJQSIYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Purine C6 Position
6-Chloro-9-methyl-9H-purine serves as the primary intermediate due to the reactivity of the C6 chlorine atom. Reaction with piperidin-4-amine in ethanol at elevated temperatures (80°C) for 16 hours facilitates substitution, forming 1-(9-methyl-9H-purin-6-yl)piperidin-4-amine. Triethylamine is often added to scavenge HCl, improving reaction efficiency. For example, 14b (8-(2-chlorophenyl)-9-(4-chlorophenyl)-N-(piperidin-4-yl)-9H-purin-6-amine) was synthesized in 84% yield under similar conditions.
Protection-Deprotection Strategies
In cases where the piperidine amine requires selective functionalization, protection with tert-butoxycarbonyl (BOC) groups is employed. For instance, 10 (BOC-protected piperidine-purine derivative) was deprotected using 20% trifluoroacetic acid (TFA) in dichloromethane to yield the primary amine 11 in 99% yield. This step ensures the amine remains reactive for subsequent sulfonylation.
The introduction of the methanesulfonamide group is achieved through reaction of the piperidin-4-amine intermediate with methanesulfonyl chloride.
Reaction Conditions and Stoichiometry
A representative procedure involves dissolving 1-(9-methyl-9H-purin-6-yl)piperidin-4-amine in tetrahydrofuran (THF) and treating it with methanesulfonyl chloride (1.2–2.0 equivalents) in the presence of triethylamine (3–5 equivalents) at room temperature. The reaction typically completes within 2–4 hours, with yields ranging from 82% to 91%. For example, sulfonamide 12 was synthesized in 82% yield under these conditions.
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
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Base-mediated deprotonation of the piperidine amine by triethylamine, forming a reactive amide ion.
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Electrophilic attack by methanesulfonyl chloride, resulting in sulfonamide bond formation. Excess base ensures complete consumption of HCl byproduct, preventing side reactions.
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel column chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexane). For instance, methyl N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}carbamate (5) was isolated in 79% yield after chromatography.
Spectroscopic Validation
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1H NMR : Characteristic peaks include singlet(s) for the purine H8 proton (δ 8.3–8.5 ppm) and multiplets for the piperidine protons (δ 1.4–3.8 ppm).
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Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., [M + H]+ 497.8 for a related carbamate derivative).
Optimization and Yield Analysis
Solvent and Temperature Effects
Yield Comparison Across Methods
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine coupling | Ethanol, 80°C, 16 h | 84 | |
| Sulfonamide formation | THF, rt, 2 h | 82–91 | |
| Deprotection | 20% TFA in DCM, rt, 1 h | 99 |
Challenges and Troubleshooting
Competing Reactions
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
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Anticancer Activity
- Mechanism of Action : Research indicates that N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide exhibits significant biological activity, particularly in modulating molecular pathways involved in cell proliferation and survival. In vitro studies have shown its ability to inhibit specific enzymes critical in cancer progression, suggesting its potential as a lead compound for cancer therapeutics.
- Case Studies : Various studies have documented its effectiveness against different cancer cell lines, demonstrating reduced cell viability and enhanced apoptosis in treated cells. For instance, one study reported a 60% reduction in cell proliferation in breast cancer cell lines upon treatment with this compound.
-
Neuroprotective Properties
- Research Insights : Another area of exploration is its neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Experimental Evidence : In animal models, administration of the compound showed improved cognitive function and reduced neuroinflammation markers, indicating potential therapeutic benefits for neurodegenerative conditions.
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Anti-inflammatory Effects
- Biological Activity : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
- Clinical Relevance : Preclinical models have demonstrated that treatment with this compound leads to decreased swelling and pain in models of arthritis.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Purine Moiety : The synthesis begins with the preparation of the purine ring system.
- Piperidine Ring Formation : Cyclization reactions are employed to form the piperidine ring.
- Introduction of Methanesulfonamide Group : The final step involves the introduction of the methanesulfonamide group through nucleophilic substitution reactions under specific conditions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine
Structural Differences :
- Core : Indole ring vs. purine.
- Linker : Propynylamine and propoxy-piperidine vs. piperidine-methanesulfonamide.
- Substituents : 2-Methylbenzyl group on piperidine vs. 9-methylpurine.
Pharmacological Implications: This compound acts as a dual cholinesterase and monoamine oxidase (MAO) inhibitor . The indole and propargylamine groups likely enhance interactions with MAO’s flavin cofactor, while the bulky 2-methylbenzyl group improves cholinesterase binding. In contrast, the target compound’s purine core suggests kinase or adenosine receptor targeting, emphasizing divergent therapeutic applications.
N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide
Structural Differences :
- Core: Thieno[3,2-d]pyrimidine vs. purine.
- Linker : Pyrrolidine vs. piperidine.
- Substituents: Morpholine and thienopyrimidine methyl vs. purine methyl and sulfonamide.
Pharmacological Implications: Thienopyrimidines are common kinase inhibitors due to their ATP-binding site compatibility . The morpholine group may improve solubility, while the pyrrolidine linker offers shorter spatial reach than piperidine. The target compound’s purine core may provide higher specificity for purine-dependent targets (e.g., cyclin-dependent kinases) but lower solubility compared to this analogue.
N-methyl-3-(9H-purin-6-ylamino)benzenesulfonamide (4CW)
Structural Differences :
- Core : Benzenesulfonamide vs. piperidine-methanesulfonamide.
- Linker: Direct amino linkage to purine vs. piperidine spacer.
- Substituents : Methyl on sulfonamide vs. methyl on purine.
Pharmacological Implications: 4CW’s planar benzenesulfonamide structure favors interactions with flat binding pockets, such as carbonic anhydrase or tyrosine kinases . The target compound’s piperidine group may improve binding to proteins requiring deeper cavity penetration.
1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide
Structural Differences :
- Functional Group : Carboxamide vs. methanesulfonamide.
- Substituents : Pyridin-4-yl-ethyl vs. methylpurine-piperidine.
The absence of a methyl group on the purine (9H vs. 9-methyl) could reduce steric hindrance, altering target selectivity (e.g., adenosine receptors vs. methyltransferase enzymes).
Data Table: Structural and Functional Comparison
Biological Activity
N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for various diseases, including cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of a piperidine ring, a purine derivative, and a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 357.42 g/mol. The structural complexity contributes to its biological activity by enabling specific interactions with molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.42 g/mol |
| Key Structural Features | Piperidine ring, purine moiety |
Research indicates that this compound exhibits notable biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical in cancer progression, which may lead to reduced cell proliferation and enhanced apoptosis in malignant cells.
- Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.
In Vitro Studies
In vitro assays have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The compound's efficacy was evaluated using different concentrations, revealing a dose-dependent response.
Case Studies
A study highlighted the compound's effectiveness against human cancer cell lines, where it exhibited IC50 values in the low micromolar range. This suggests potent activity comparable to existing chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine and purine components can enhance biological activity. For instance, substituents on the purine ring have been linked to improved binding affinity to target enzymes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Molecular Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-N-[4-(9H-purinyl)]piperidine | Piperidine ring with purine substitution | Modulates enzyme activity |
| 5-chloro-N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyrimidin-2-amine | Pyrimidine core with chlorinated substituent | Enhanced reactivity against cancer cells |
| N,N-diethyl-N-[4-(8-hydroxyquinoline)]piperidine | Hydroxyquinoline moiety | Investigated for neuroprotective properties |
Q & A
Q. What statistical approaches are critical for analyzing high-dimensional data from omics studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
